Potency of (+)-Dicentrine in Vascular α1-Adrenoceptor Antagonism vs. Prazosin, Phentolamine, and Yohimbine
(+)-Dicentrine exhibits intermediate α1-adrenoceptor antagonist potency in rat thoracic aorta, positioning it as a tool with a defined efficacy window. In a direct head-to-head comparison, its pA2 value against phenylephrine-induced vasoconstriction was 9.01 ± 0.10 [1]. This is significantly more potent than the non-selective α-antagonist phentolamine (pA2 = 7.53 ± 0.10) and the α2-antagonist yohimbine (pA2 = 6.20 ± 0.05), but approximately 1.6 log units less potent than the clinically used, high-affinity α1-antagonist prazosin (pA2 = 10.60 ± 0.10) [1]. This quantitative ranking allows researchers to select (+)-Dicentrine as a moderately potent natural α1-blocker with a well-characterized comparative profile.
| Evidence Dimension | α1-Adrenoceptor Antagonist Potency (pA2) |
|---|---|
| Target Compound Data | pA2 = 9.01 ± 0.10 (vs. phenylephrine); pA2 = 8.19 ± 0.09 (vs. noradrenaline) |
| Comparator Or Baseline | Prazosin: pA2 = 10.60 ± 0.10; Phentolamine: pA2 = 7.53 ± 0.10; Yohimbine: pA2 = 6.20 ± 0.05 |
| Quantified Difference | Dicentrine is 39.8-fold less potent than prazosin (based on pA2 difference of 1.59), 30.2-fold more potent than phentolamine (ΔpA2=1.48), and 645-fold more potent than yohimbine (ΔpA2=2.81). |
| Conditions | Rat isolated thoracic aorta, competitive antagonism of noradrenaline- or phenylephrine-induced vasoconstriction. |
Why This Matters
This quantitative potency profile positions (+)-Dicentrine as a moderately potent natural α1-blocker, avoiding the extreme potency of prazosin and the non-selectivity of phentolamine, which can be advantageous for specific mechanistic studies.
- [1] C. M. Teng, S. M. Yu, F. N. Ko, C. C. Chen, Y. L. Huang, T. F. Huang, 'Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla', Br J Pharmacol, 1991, 104(3), 651-656. DOI: 10.1111/j.1476-5381.1991.tb12484.x. View Source
